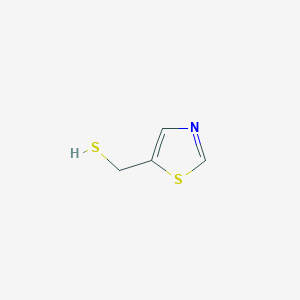

1,3-Thiazol-5-ylmethanethiol

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-thiazol-5-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHELVQMHZHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024284-51-2 | |

| Record name | (1,3-thiazol-5-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Elucidation Techniques for 1,3 Thiazol 5 Ylmethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Thiazol-5-ylmethanethiol is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The protons on the thiazole (B1198619) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. Specifically, the proton at the C2 position would likely resonate at the most downfield position due to the influence of both the adjacent sulfur and nitrogen atoms. The proton at the C4 position would also be in this region. The methylene (B1212753) protons (-CH₂-) of the methanethiol (B179389) group would likely appear as a singlet or a multiplet, depending on coupling, in the range of 3.5-4.5 ppm. The thiol proton (-SH) signal is often broad and its chemical shift can vary significantly depending on solvent and concentration, but it typically appears between 1.0 and 4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the thiazole ring are expected to resonate in the downfield region, typically between 110 and 160 ppm. The C2 carbon is expected to be the most deshielded due to its position between two heteroatoms. The C4 and C5 carbons will also have characteristic shifts within this range. The methylene carbon of the methanethiol group would be found in the aliphatic region, likely between 20 and 40 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (on C2) | ~8.5 - 9.0 | - |

| H4 (on C4) | ~7.5 - 8.0 | - |

| -CH₂- | ~3.8 - 4.2 | ~25 - 35 |

| -SH | ~1.5 - 2.5 (broad) | - |

| C2 | - | ~150 - 160 |

| C4 | - | ~140 - 150 |

| C5 | - | ~120 - 130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the thiazole ring would appear around 3100-3000 cm⁻¹. The C=N stretching vibration within the thiazole ring typically gives a sharp absorption in the 1650-1550 cm⁻¹ region. The C-S stretching vibrations are generally weaker and appear in the fingerprint region, typically between 800 and 600 cm⁻¹. A key absorption would be the S-H stretching of the thiol group, which is expected to be a weak to medium, sharp band around 2600-2550 cm⁻¹. The CH₂ group would exhibit C-H stretching vibrations around 2950-2850 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Thiazole ring) | 3100 - 3000 | Stretching |

| C=N (Thiazole ring) | 1650 - 1550 | Stretching |

| C-S (Thiazole ring) | 800 - 600 | Stretching |

| S-H (Thiol) | 2600 - 2550 | Stretching |

| C-H (Methylene) | 2950 - 2850 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₄H₅NS₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 131.21 g/mol ). The fragmentation pattern would likely involve the loss of the thiol group (-SH) or the entire methanethiol group (-CH₂SH). The cleavage of the thiazole ring would also produce characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima (λmax) in the UV region, generally between 230 and 270 nm. These absorptions are due to π → π* transitions within the aromatic thiazole ring. The presence of the methanethiol substituent may cause a slight shift in the absorption maximum compared to unsubstituted thiazole.

Advanced Spectroscopic Techniques for Fine Structure Determination

For a more detailed structural analysis, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed. These 2D NMR experiments would definitively establish the connectivity between protons and carbons, confirming the substitution pattern on the thiazole ring and the attachment of the methanethiol group.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₄H₅NS₂, the theoretical elemental composition would be approximately:

Carbon (C): 36.62%

Hydrogen (H): 3.84%

Nitrogen (N): 10.67%

Sulfur (S): 48.87%

Experimental values from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 36.62 |

| Hydrogen | H | 3.84 |

| Nitrogen | N | 10.67 |

| Sulfur | S | 48.87 |

Reactivity and Mechanistic Studies of 1,3 Thiazol 5 Ylmethanethiol

Electronic Structure and Aromaticity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a five-membered, planar, and unsaturated heteroaromatic system containing a sulfur atom at position 1 and a nitrogen atom at position 3. chemicalbook.com Its aromaticity stems from the delocalization of a lone pair of electrons from the sulfur atom, which contributes to a 6π-electron system that satisfies Hückel's rule. nih.govglobalresearchonline.netencyclopedia.pub This aromatic character is evidenced by the chemical shifts of its ring protons in 1H NMR spectroscopy, which are observed between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.orgkuey.net

Table 1: Calculated π-Electron Density of the Thiazole (B1198619) Ring

| Position | Relative Electron Density |

| C-2 | Most Electron-Deficient |

| C-4 | Nearly Neutral |

| C-5 | Most Electron-Rich |

Electrophilic Substitution Reactions on the 1,3-Thiazole Ring

Thiazole undergoes electrophilic substitution reactions, although it is generally more resistant to such reactions than furan (B31954) and pyrrole, with a reactivity intermediate to that of pyridine (B92270) and thiophene. copbela.org The presence of electron-donating groups on the ring can facilitate these reactions. pharmaguideline.comcopbela.org

Regioselectivity at C-2, C-4, and C-5 Positions

The regioselectivity of electrophilic attack on the thiazole ring is dictated by the inherent electron distribution. The C-5 position is the most favored site for electrophilic substitution due to its higher electron density. chemicalbook.comwikipedia.orgpharmaguideline.comnumberanalytics.com If the C-5 position is already occupied, electrophilic attack is unlikely to occur at other positions. pharmaguideline.com The general order of reactivity for electrophilic substitution is C-5 > C-4 > C-2. pharmaguideline.com For instance, mercuration of thiazole with mercury acetate (B1210297) follows this preference. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation, all of which predominantly occur at the C-5 position. numberanalytics.com

Influence of the Methanethiol (B179389) Group on Electrophilic Attack

The methanethiol (-CH₂SH) group at the C-5 position of 1,3-Thiazol-5-ylmethanethiol is expected to influence the electrophilic substitution pattern. The sulfur atom of the methanethiol group can act as a nucleophile. smolecule.com While the primary site for electrophilic attack on the unsubstituted thiazole ring is C-5, the presence of the methanethiol group at this position will direct incoming electrophiles to other available positions on the ring, primarily C-4, assuming the methanethiol group itself does not react with the electrophile. However, the thiol group is susceptible to oxidation to form sulfonic acids or sulfoxides. smolecule.com The thiol group can also participate in condensation reactions to form thioethers or disulfides. smolecule.com

Nucleophilic Substitution Reactions and Their Mechanisms

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions and typically require either a strong nucleophile or activation of the ring. pharmaguideline.comnumberanalytics.com The presence of a good leaving group is generally necessary for these reactions to proceed. numberanalytics.com

Reactivity at the C-2 Position of the Thiazole Ring

The C-2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.comglobalresearchonline.netencyclopedia.pubpharmaguideline.com The acidity of the proton at C-2 makes it prone to deprotonation by strong bases like organolithium compounds, creating a nucleophilic center at C-2. nih.govwikipedia.orgpharmaguideline.com When a halogen atom is present at the C-2, C-4, or C-5 positions, it can be displaced by a nucleophile. pharmaguideline.com The reactivity of halothiazoles towards nucleophilic substitution is found to be greater at the C-2 position compared to the C-4 or C-5 positions. sciepub.com This is attributed to the activating effect of the adjacent nitrogen atom. sciepub.com

Role of the Methanethiol Group in Nucleophilic Processes

In this compound, the methanethiol group itself can act as a nucleophile. smolecule.com The sulfur atom can attack electrophilic centers, leading to the formation of new sulfur-carbon bonds. smolecule.com In the context of nucleophilic substitution on the thiazole ring, the methanethiol group at C-5 is not expected to significantly activate the ring towards nucleophilic attack, as this position is inherently electron-rich. The primary site for nucleophilic attack remains the C-2 position. However, the thiol group could potentially be deprotonated under basic conditions, forming a thiolate anion. This thiolate could then participate in intramolecular or intermolecular nucleophilic reactions.

Protonation and Deprotonation Equilibria of this compound

The acid-base chemistry of this compound is characterized by two primary ionizable groups: the thiazole ring nitrogen and the thiol group. The nitrogen atom at position 3 (N3) of the thiazole ring possesses a lone pair of electrons, making it a site for protonation. pharmaguideline.com The electron distribution within the thiazole ring renders the C5 position, where the methanethiol group is attached, slightly electron-rich. pharmaguideline.com

Table 1: General pKa Values for Relevant Functional Groups

| Functional Group | General pKa Range | Notes |

| Thiazolium Ion (Protonated Thiazole) | ~2.5 | The protonated form of the thiazole ring is a moderately strong acid. |

| Alkanethiol | ~10-11 | The acidity of the thiol group is influenced by the electronic effects of its substituent. |

Note: The specific pKa values for this compound may deviate from these general ranges due to the electronic influence of the respective functional groups on each other.

The protonation state of the molecule is crucial for its reactivity. The neutral form, the N-protonated thiazolium form, and the deprotonated thiolate form will exhibit different nucleophilic and electrophilic characteristics, thereby dictating their roles in various chemical reactions.

Oxidation and Reduction Chemistry of the this compound Moiety

The sulfur atom in the methanethiol group of this compound is susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide, forming a bis(1,3-thiazol-5-ylmethyl) disulfide. Stronger oxidation can lead to the formation of sulfenic, sulfinic, or sulfonic acids. smolecule.com The thiazole ring itself is relatively stable to oxidation, but under harsh conditions, oxidation at the ring's sulfur atom can occur, leading to non-aromatic sulfoxides or sulfones. wikipedia.org

Reduction of the thiazole ring is also possible, though it generally requires potent reducing agents. Catalytic hydrogenation with Raney nickel can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Air/Mild Oxidants | Bis(1,3-thiazol-5-ylmethyl) disulfide |

| Peroxy acids (e.g., mCPBA) | 1,3-Thiazol-5-ylmethanesulfenic acid, 1,3-Thiazol-5-ylmethanesulfinic acid, 1,3-Thiazol-5-ylmethanesulfonic acid, Thiazole N-oxide |

| Strong Oxidants | Further oxidation products, potential ring opening |

Reaction Mechanisms Involving the Methanethiol Functional Group (e.g., thiol-ene reactions, metal complexation)

The methanethiol group is a versatile functional handle for a variety of chemical transformations.

Thiol-Ene Reactions:

The thiol group can participate in thiol-ene reactions, which are radical-mediated additions to alkenes. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. A thiyl radical is generated, which then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. Subsequent hydrogen abstraction from another thiol molecule propagates the chain and yields the thioether product. wikipedia.org This type of reaction is highly efficient and stereoselective, making it a valuable tool in synthesis. wikipedia.orgnih.gov

Metal Complexation:

The sulfur atom of the thiol and the nitrogen atom of the thiazole ring are both potential coordination sites for metal ions. nih.gov Thiazole derivatives are known to form stable complexes with a variety of transition metals, including zinc, copper, cobalt, and nickel. nih.govijper.org The ability to chelate metals can be exploited in the design of catalysts, sensors, and materials with specific electronic or optical properties. smolecule.comnih.gov The coordination can involve either the sulfur atom, the nitrogen atom, or both, leading to different coordination geometries and complex stabilities. researchgate.net

Kinetic Investigations of this compound Reactions

While specific kinetic data for reactions involving this compound are not extensively documented in the surveyed literature, general kinetic principles for related reactions can be inferred. For instance, the kinetics of thiol-ene reactions are known to be influenced by the nature of the alkene, the thiol, and the initiation conditions. researchgate.net

Kinetic studies on the enzymatic resolution of related thiazolo-benzimidazoline structures have shown that the reaction rates and enantioselectivity are highly dependent on the substrate structure and reaction conditions, such as the choice of cosolvent. acs.orgnih.gov These studies highlight the importance of steric and electronic factors in determining the reaction kinetics of thiazole-containing compounds.

Table 3: Factors Influencing Reaction Kinetics

| Reaction Type | Key Influencing Factors |

| Thiol-Ene Reaction | Alkene reactivity, Thiol concentration, Initiator efficiency, Temperature |

| Metal Complexation | Metal ion identity, Ligand structure (steric and electronic effects), Solvent |

| Enzymatic Reactions | Substrate structure, Enzyme variant, pH, Temperature, Co-solvents |

Further kinetic investigations are necessary to quantitatively describe the reactivity of this compound in these and other chemical transformations.

Computational Chemistry Approaches to 1,3 Thiazol 5 Ylmethanethiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1,3-Thiazol-5-ylmethanethiol. nrel.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Energy Gap Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial quantum chemical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

DFT calculations are frequently employed to determine the HOMO-LUMO energy gap. nih.gov For thiazole (B1198619) derivatives, the energy gap is influenced by the nature and position of substituents on the thiazole ring. Studies on various aromatic and heterocyclic compounds have shown that the choice of the DFT functional, such as B3LYP, and the basis set, like 6-311++G(d,p), can affect the calculated energy gap values. nih.govelsevierpure.com For instance, in related heterocyclic systems, the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the reactivity of the molecule. The accuracy of band gap predictions can be a challenge for standard DFT functionals due to self-interaction errors, and more advanced methods like hybrid functionals or GW approximation are sometimes required for higher accuracy. aps.orgresearchgate.net

Below is a table showing representative HOMO-LUMO energy gaps for related heterocyclic compounds, illustrating the typical range of values obtained through DFT calculations.

| Compound | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | GGA-PBE | -6.2 | -0.1 | 6.1 |

| Naphthalene | GGA-PBE | -5.5 | -0.9 | 4.6 |

| Anthracene | GGA-PBE | -5.2 | -1.3 | 3.9 |

| Tetracene | GGA-PBE | -4.9 | -1.6 | 3.3 |

| Pentacene | GGA-PBE | -4.8 | -1.8 | 3.0 |

| This table presents data for polycyclic aromatic hydrocarbons to illustrate the effect of ring number on the energy gap, as specific data for this compound was not available in the search results. The trend of decreasing energy gap with increasing conjugation is a general principle applicable to many organic molecules. |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. walisongo.ac.idlibretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, reactivity, and the sites susceptible to nucleophilic or electrophilic attack. libretexts.org

In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. libretexts.org For this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of negative potential due to the presence of lone pairs of electrons. The thiol group's sulfur atom would also contribute to the negative potential. The hydrogen atoms, particularly the one attached to the thiol group, would exhibit a positive potential.

The calculation of ESP maps is routinely performed using DFT methods. researchgate.net The color scale on the map is relative and helps in visualizing the charge distribution across the molecular surface. walisongo.ac.id For thiazole derivatives, ESP maps can reveal how different substituents alter the charge distribution and, consequently, the molecule's reactivity and interaction with biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, flexibility, and the interactions between a ligand, such as this compound, and its biological target. nih.govmdpi.com

In the context of this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility, particularly the rotation around the single bonds connecting the methanethiol (B179389) group to the thiazole ring, can be investigated. These simulations can reveal the most stable conformations in different environments, such as in solution or when bound to a protein. chemrxiv.orgmdpi.com

When studying ligand-target interactions, MD simulations can provide insights into the stability of the binding pose obtained from molecular docking. nih.gov They can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in the binding interface, and the key interactions that stabilize the complex. Analysis of the simulation trajectory can include monitoring the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of hydrogen bonds and other non-covalent interactions over time. nih.gov

Molecular Docking Studies to Elucidate Binding Modes with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. ijpsr.combohrium.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanism of potential drug candidates. nih.gov

For this compound and its derivatives, molecular docking studies can identify potential biological targets and elucidate the specific interactions that govern binding. researchgate.netsemanticscholar.org The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.

Docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the thiazole ring and aromatic residues in the protein's active site. nih.gov The results of molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, understanding the binding mode of a thiazole-containing compound can help in identifying positions on the molecule where modifications could lead to stronger interactions with the target protein. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govresearchgate.net These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com The calculated shifts can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. researchgate.net

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to improve agreement with experimental data. These calculations help in assigning the vibrational modes to specific functional groups within the molecule.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.gov It calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. arxiv.org These predictions can help in understanding the electronic transitions responsible for the observed absorption bands. mdpi.com

Reaction Pathway and Transition State Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. walisongo.ac.idethz.ch This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes.

For reactions involving this compound, computational methods can be used to map out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is a high-energy structure that represents the barrier to the reaction. numberanalytics.com

Methods like Density Functional Theory (DFT) can be used to optimize the geometries of transition states and calculate their energies. numberanalytics.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. numberanalytics.com By analyzing the geometry of the transition state, one can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. nih.gov Computational tools can also be used to perform reaction pathway analysis, which helps in understanding the sequence of events that lead from reactants to products. scm.com

Biological Activities and Mechanistic Insights of 1,3 Thiazol 5 Ylmethanethiol and Its Analogues

Role of Thiazole (B1198619) Scaffold in Bioactive Molecules and Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its unique structural and electronic properties. nih.govnih.gov Its aromatic nature allows for various chemical modifications, making it a versatile scaffold for developing novel therapeutic agents. nih.govresearchgate.net The thiazole nucleus is a key component in numerous natural products, such as Thiamine (B1217682) (Vitamin B1), and is integral to the structure of widely used synthetic drugs. nih.govjetir.org

This scaffold is present in over 18 FDA-approved drugs, highlighting its significance in drug design. nih.gov Clinically important medications containing the thiazole ring span a wide range of therapeutic areas, including antimicrobials like Sulfathiazole, antiretrovirals such as Ritonavir, antifungals like Ravuconazole, and anti-inflammatory drugs such as Meloxicam. nih.gov The thiazole ring's ability to interact with various biological targets contributes to the broad spectrum of pharmacological activities exhibited by its derivatives, which include anticancer, antimicrobial, anti-inflammatory, antioxidant, and anti-HIV effects. nih.govwisdomlib.org

Antimicrobial Action: Elucidation of Molecular Mechanisms

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal activities. nih.govjchemrev.com The mechanisms underlying these actions are diverse and often involve targeting essential cellular processes in microorganisms.

A key target for the antimicrobial action of some thiazole analogues is Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govresearchgate.net This enzyme is crucial for the biosynthesis of the bacterial and fungal cell wall, as it catalyzes the formation of glucosamine-6-phosphate, a precursor for essential cell wall components like peptidoglycan and chitin. tandfonline.comnih.gov By inhibiting GlcN-6-P synthase, thiazole derivatives disrupt the integrity of the microbial cell wall, leading to cell lysis and death. researchgate.net Molecular docking studies have been employed to investigate the interaction between thiazole derivatives and the binding pocket of GlcN-6-P synthase, revealing that these compounds can effectively bind to the enzyme's active site. mbimph.com This targeted inhibition makes GlcN-6-P synthase a promising focus for the development of novel antimicrobial agents. nih.govnih.gov

Beyond specific enzyme inhibition, thiazole-containing compounds can disrupt various metabolic pathways vital for microbial survival. For instance, some thiazole derivatives function by inhibiting the synthesis of essential vitamins, such as the vitamin B complex, which is necessary for bacterial growth. jchemrev.com Other analogues have been found to interfere with fatty acid biosynthesis by targeting enzymes like β-ketoacyl-acyl-carrier protein synthase III. nih.gov The disruption of these fundamental metabolic processes effectively halts the proliferation of pathogenic microorganisms.

Anticancer Action: Molecular Mechanisms

The thiazole scaffold is a prominent feature in a number of clinically used and developmental anticancer drugs, including Dasatinib, Dabrafenib, and Tiazofurin. nih.govnih.gov Thiazole derivatives exert their anticancer effects through a variety of molecular mechanisms that interfere with the growth and proliferation of tumor cells. bohrium.comnih.gov These mechanisms often involve inducing programmed cell death (apoptosis) and halting the cell cycle. researchgate.netmdpi.com

A significant mechanism of anticancer action for many thiazole derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell structure. nih.gov By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. nih.govrsc.org This interference leads to the breakdown of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and subsequently triggering apoptosis. nih.govmdpi.com Cancer cells are particularly susceptible to anti-tubulin agents because of their high rate of proliferation. nih.gov

Table 1: Examples of Thiazole Analogues as Tubulin Polymerization Inhibitors

| Compound | Target Cancer Cell Lines | IC₅₀ (Tubulin Inhibition) | Reference |

|---|---|---|---|

| Compound 5b (Thiazole-naphthalene derivative) | MCF-7, A549 | 3.3 µM | nih.gov |

| Compound 2e (Thiazole-based chalcone) | Ovar-3, MDA-MB-468 | 7.78 µM | mdpi.com |

| Compound 7c (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 2.00 µM | nih.gov |

| Compound 9a (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 2.38 µM | nih.gov |

Certain thiazole derivatives exhibit anticancer activity through the inhibition of specific enzymes, such as tyrosinase. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders and have potential applications in cancer therapy, particularly for melanoma. mdpi.comnih.gov Thiazolyl resorcinols, for example, have been identified as potent and selective inhibitors of human tyrosinase. nih.gov The inhibitory mechanism involves the binding of the thiazole compound to the enzyme's active site. nih.govresearchgate.net Kinetic studies have shown that these compounds can act as competitive or non-competitive inhibitors, effectively blocking the catalytic activity of tyrosinase. mdpi.comresearchgate.net

Table 2: Thiazole-based Tyrosinase Inhibitors

| Compound Class | Inhibition Type | Target Enzyme | Key Structural Feature | Reference |

|---|---|---|---|---|

| Thiazolyl resorcinols | Competitive/Non-competitive | Human Tyrosinase | Resorcinyl moiety and intact thiazole ring | nih.gov |

| Benzothiazoles | Competitive | Mushroom Tyrosinase | 2,4-hydroxyl groups on the phenyl ring | mdpi.com |

| Thiazolidin-2-imines | Non-competitive | Mushroom Tyrosinase | Thiazolidine-2-imine core | researchgate.net |

Antiparasitic Action: Mechanistic Basis

Thiazole-containing compounds, known as thiazolides, exhibit a broad spectrum of activity against a variety of intestinal and tissue-dwelling parasites, including protozoa and helminths. researchgate.netresearchgate.net The mechanistic basis of their antiparasitic action is multifaceted, often targeting key metabolic pathways essential for parasite survival.

One of the primary proposed mechanisms involves the inhibition of pyruvate (B1213749) ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in many parasites. researchgate.netresearchgate.net The nitro group of certain thiazolides, such as nitazoxanide, is thought to be reduced by parasitic nitroreductases like PFOR. This reduction generates a toxic radical that disrupts cellular function. researchgate.netresearchgate.net However, evidence also suggests that these compounds can directly inhibit the functional activity of PFOR in anaerobic organisms. researchgate.netresearchgate.net

Recent studies on various 1,3-thiazole derivatives have demonstrated significant efficacy against trypanosomatid parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. For instance, certain 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives have shown potent trypanocidal and leishmanicidal effects. mdpi.com The antiparasitic activity of these analogues often surpasses that of standard treatments like benznidazole (B1666585) (BZN), as indicated by their lower half-maximal inhibitory concentration (IC50) values. mdpi.com

Furthermore, research into the antiparasitic action of thiadiazole derivatives against Toxoplasma gondii has identified other potential molecular targets. Docking studies have suggested that these compounds may act by inhibiting key enzymes involved in parasite invasion and egression, such as TgCDPK1 and ROP18 kinase. nih.gov This indicates that thiazole-based compounds can interfere with multiple, distinct biochemical pathways in different parasites.

Immunomodulatory Effects and Mechanisms

Beyond their direct antiparasitic effects, thiazole derivatives have also been shown to possess significant immunomodulatory properties, influencing the host's immune response to infection and other pathological conditions.

One notable example is the synthetic thiazole derivative tiprotimod (B1197315), which has been identified as a potent immunopotentiator. nih.gov Research has shown that tiprotimod can stimulate macrophage activity in a dose- and time-dependent manner. nih.gov Furthermore, it enhances both cell-mediated and humoral immune responses. nih.gov This is evidenced by its ability to augment the delayed-type hypersensitivity (DTH) response and stimulate the production of antibodies against various antigens. nih.gov

The immunomodulatory effects of thiazole derivatives are not limited to immunostimulation. Some analogues have demonstrated the ability to modulate cytokine profiles, which is crucial for directing the type of immune response. For instance, certain derivatives have been shown to stimulate the expression of interferon-gamma (IFN-γ) while suppressing the production of interleukin-10 (IL-10) and interleukin-5 (IL-5). This shift favors a Type-1 immune response, which is critical for the clearance of intracellular pathogens.

Conversely, other studies have reported immunosuppressive activities for different thiazole analogues. Some compounds have been found to exhibit potent cytotoxic and immunomodulatory effects by inhibiting the proliferation of various cell types, including macrophages and Jurkat cells. nih.gov This dual capacity for both immunostimulation and immunosuppression highlights the chemical diversity and therapeutic potential of the thiazole scaffold.

Biochemical Relevance as a Component of Natural Products (e.g., Thiamine)

The 1,3-thiazole ring is a fundamental structural motif in the natural product thiamine, also known as vitamin B1. nih.gov Thiamine is an essential micronutrient that plays a critical role in cellular metabolism across all domains of life. nih.gov It is synthesized by plants, fungi, and most prokaryotes, which in all cases involves the separate synthesis of a pyrimidine (B1678525) and a thiazole moiety, which are then coupled to form thiamin monophosphate (ThMP). nih.gov A subsequent phosphorylation step yields thiamine pyrophosphate (TPP), the active coenzyme form. nih.gov

The biochemical importance of the thiazole moiety lies in its central role in the catalytic activity of TPP. The thiazolium ring of TPP is the reactive part of the coenzyme. youtube.com It functions as an electron sink, which allows it to stabilize key carbanion intermediates in enzymatic reactions. libretexts.org Specifically, the C2 carbon of the thiazole ring is deprotonated to form a reactive ylide, which can then act as a nucleophile. nih.govlibretexts.org

This unique catalytic capability enables TPP-dependent enzymes to participate in crucial metabolic pathways, including:

Decarboxylation of α-keto acids: A vital step in carbohydrate metabolism, such as the conversion of pyruvate to acetyl-CoA. youtube.com

Transketolation reactions: Key reactions in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and NADPH. youtube.com

The biosynthesis of the thiazole moiety itself is a complex enzymatic process. nih.gov In bacteria like Bacillus subtilis, it is synthesized from glycine, cysteine, and deoxy-D-xylulose-5-phosphate through the coordinated action of several proteins, including ThiF, ThiS, ThiO, ThiG, and a NifS-like protein, which ultimately catalyze the formation of the thiazole phosphate ring. nih.govacs.org The discovery of the thiazole ring within thiamine was a landmark in understanding the biological significance of this heterocyclic structure. nih.gov

Advanced Applications and Future Research Directions of 1,3 Thiazole 5 Ylmethanethiol and Its Derivatives

The 1,3-thiazole ring is a versatile scaffold that appears in numerous synthetic and natural products, drawing significant attention in medicinal chemistry and materials science. globalresearchonline.netresearchgate.net Derivatives of 1,3-Thiazol-5-ylmethanethiol, which feature this core structure, are subjects of ongoing research, leading to advanced applications and opening new avenues for future exploration. This article delves into the sophisticated applications and prospective research trajectories for these compounds.

Conclusion

Summary of Key Research Findings on 1,3-Thiazol-5-ylmethanethiol

A thorough review of available scientific literature reveals a significant lack of specific research focused on this compound. While the compound is identified in chemical catalogs, in-depth studies detailing its synthesis, chemical properties, aroma characteristics, and biological functions are not present in accessible scientific journals or databases.

Outstanding Challenges and Future Research Perspectives

The primary challenge concerning this compound is the foundational gap in knowledge. Future research should be directed towards:

Synthesis and Characterization: Developing and documenting efficient synthetic routes for this compound and thoroughly characterizing its physicochemical properties.

Occurrence and Formation: Investigating the potential natural occurrence of this compound in food, plants, or microorganisms and elucidating its biosynthetic pathways.

Sensory Analysis: Determining the organoleptic properties, particularly the aroma profile and flavor contribution, of this compound.

Biological Screening: Conducting comprehensive screening for potential biological activities, including but not limited to antimicrobial, anti-inflammatory, and antioxidant properties.

Broader Impact on Chemical and Biological Sciences

While direct research on this compound is limited, the study of novel thiazole (B1198619) derivatives continues to have a significant impact. The exploration of uncharacterized compounds like this could lead to the discovery of new flavor compounds, therapeutic agents, or tools for chemical biology. Understanding the structure-activity relationships of a wider range of thiazole-containing molecules can provide valuable insights for the design of new functional molecules with tailored properties. The pursuit of knowledge on such specific compounds is essential for expanding the landscape of chemical and biological sciences.

常见问题

Q. What are the common synthetic routes for 1,3-Thiazol-5-ylmethanethiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with thiazole derivatives and thiolation agents. For example:

- Step 1 : Use 1,3-thiazole precursors (e.g., 5-substituted thiazoles) and introduce the methanethiol group via nucleophilic substitution or coupling reactions .

- Step 2 : Optimize reaction conditions (e.g., PEG-400 solvent with Bleaching Earth Clay catalyst at 70–80°C) to enhance regioselectivity and reduce byproducts .

- Step 3 : Purify via recrystallization (e.g., aqueous acetic acid) and validate purity using TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify thiol (-SH) stretching vibrations (~2550 cm⁻¹) and thiazole ring C=N/C-S peaks (1600–1500 cm⁻¹) .

- ¹H NMR : Look for thiol proton signals (δ 1.2–1.5 ppm, exchangeable) and aromatic protons (δ 7.0–8.5 ppm for thiazole) .

- ¹³C NMR : Assign carbons adjacent to sulfur (e.g., thiazole C-2 at ~165 ppm) .

Q. How does the thiol functional group in this compound influence its reactivity in nucleophilic substitution or metal coordination reactions?

- Methodological Answer : The -SH group acts as a nucleophile in alkylation reactions (e.g., forming thioethers) and coordinates with metals (e.g., Cu²⁺, Zn²⁺) to stabilize complexes. Reactivity can be modulated by protecting the thiol with trityl groups during synthesis .

Advanced Research Questions

Q. When encountering contradictions in reported bioactivity data for this compound derivatives, what systematic approaches can researchers employ to resolve these discrepancies?

- Methodological Answer :

- Conduct targeted literature reviews across PubMed, Scopus, and patent databases to identify context-specific variables (e.g., assay conditions, substituent effects) .

- Perform dose-response studies to clarify conflicting results, ensuring standardized protocols (e.g., cell lines, exposure times) .

- Consult experts in heterocyclic chemistry to validate mechanistic hypotheses .

Q. What experimental strategies can elucidate the thiol-thione tautomeric equilibrium in this compound, and how does this equilibrium impact its chemical behavior?

- Methodological Answer :

- Use UV-Vis spectroscopy to monitor tautomer ratios in solvents of varying polarity .

- Analyze X-ray crystallography data to determine dominant tautomeric forms in solid-state configurations .

- Tautomerism affects reactivity: Thiol forms participate in redox reactions, while thione forms stabilize metal complexes .

Q. How can computational modeling guide the rational design of this compound derivatives with enhanced binding affinity to therapeutic targets?

- Methodological Answer :

- Employ docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 or viral proteases .

- Use QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

- Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. In multi-step syntheses involving this compound, how do solvent choice and catalyst systems (e.g., PEG-400/Bleaching Earth Clay) affect reaction efficiency and selectivity?

- Methodological Answer :

- PEG-400 enhances solubility of polar intermediates, reducing side reactions .

- Bleaching Earth Clay (pH 12.5) promotes heterocyclic ring formation via base-catalyzed cyclization .

- Compare yields in alternative solvents (e.g., DMF vs. ethanol) to optimize step-specific conditions .

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiazole ring in this compound?

- Methodological Answer :

- Use directing groups (e.g., nitro or amino substituents) to control electrophilic substitution sites .

- Employ microwave-assisted synthesis to accelerate kinetically favored pathways .

- Validate regiochemistry via NOESY NMR or HSQC experiments .

Q. How can researchers leverage green chemistry principles to improve the sustainability of this compound synthesis?

- Methodological Answer :

Q. What are the critical considerations for scaling up this compound synthesis from milligram to gram quantities while maintaining reproducibility?

- Methodological Answer :

- Optimize heat and mass transfer using flow chemistry systems .

- Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

- Conduct stress testing (e.g., varying temperature/pH) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。